methyl 2-(dimethylamino)pent-4-enoate
CAS No.: 59415-13-3
Cat. No.: VC4113553
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59415-13-3 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | methyl 2-(dimethylamino)pent-4-enoate |
Standard InChI | InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3 |
Standard InChI Key | YOPNWIQNZIMUIT-UHFFFAOYSA-N |
SMILES | CN(C)C(CC=C)C(=O)OC |
Canonical SMILES | CN(C)C(CC=C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Physical Properties
Methyl 2-(dimethylamino)pent-4-enoate is a liquid-phase compound with a pent-4-enoate backbone substituted at the second carbon by a dimethylamino group () and a methyl ester moiety (). Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | Chemsrc | |
Molecular Weight | 157.21000 g/mol | Chemsrc |
Exact Mass | 157.11000 g/mol | Chemsrc |
PSA (Polar Surface Area) | 29.54 Ų | Chemsrc |
LogP (Partition Coefficient) | 0.6657 | Chemsrc |
The compound’s moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in both aqueous and organic media .
Synthetic Methodologies
Historical Synthesis Approaches
Early synthetic routes, reported by Kocharyan et al. (1981), involved the alkylation of dimethylamine derivatives with pent-4-enoic acid esters under basic conditions . For example:
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Alkylation of Methyl Pent-4-Enoate:
Yields ranged from 47% to 70%, depending on the base and solvent system .
Modern Advancements
Recent protocols, such as those by Coldham et al. (1997–1998), utilize palladium-catalyzed coupling reactions or phase-transfer catalysis to improve regioselectivity. A representative procedure involves:
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Allylic Bromide Alkylation:
This method avoids harsh bases and enhances functional group tolerance, making it preferable for scale-up .
Applications in Organic Synthesis
Role in Heterocyclic Group Transfer Reactions
Methyl 2-(dimethylamino)pent-4-enoate serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, its reaction with hypervalent iodine(III) reagents (e.g., ) facilitates the formation of pyrrolidines via intramolecular cyclization :
This transformation is critical for constructing bioactive alkaloids and pharmaceuticals .
Use in Asymmetric Catalysis
The dimethylamino group acts as a directing group in asymmetric hydrogenation, enabling enantioselective reduction of the α,β-unsaturated ester moiety. Catalysts like Rhodium-DuPhos achieve enantiomeric excesses >90% in model reactions .
Future Research Directions
Expanding Synthetic Utility
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Photocatalytic Modifications: Leveraging visible-light catalysis to functionalize the allylic position.
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Bioconjugation Studies: Exploring its use in protein labeling via Michael addition to cysteine residues.
Computational Modeling
Density Functional Theory (DFT) studies could optimize reaction pathways and predict regioselectivity in heterocycle formation.
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